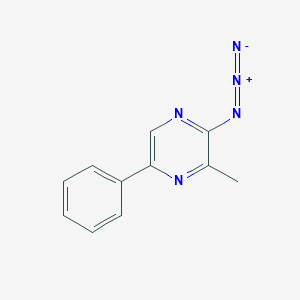
2-Azido-3-methyl-5-phenylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-3-methyl-5-phenylpyrazine is a chemical compound belonging to the class of azides, characterized by the presence of an azido group (-N₃) attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-chloro-3-methyl-5-phenylpyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the safety and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azido-3-methyl-5-phenylpyrazine can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Major Products:
Reduction: 2-Amino-3-methyl-5-phenylpyrazine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Azido-3-methyl-5-phenylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 2-Azido-3-methyl-5-phenylpyrazine largely depends on its ability to undergo azide-alkyne cycloaddition reactions, forming triazoles. This reaction is catalyzed by copper(I) ions (CuAAC) and is widely used in click chemistry . The azido group acts as a reactive site, enabling the compound to form stable triazole rings, which can interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- 2-Azido-3-methylpyrazine
- 2-Azido-5-phenylpyrazine
- 3-Azido-5-phenylpyrazine
Comparison: 2-Azido-3-methyl-5-phenylpyrazine is unique due to the presence of both a methyl and a phenyl group on the pyrazine ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different electronic properties and steric effects, making it a valuable compound for specific synthetic applications .
Propriétés
Numéro CAS |
83505-87-7 |
|---|---|
Formule moléculaire |
C11H9N5 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-azido-3-methyl-5-phenylpyrazine |
InChI |
InChI=1S/C11H9N5/c1-8-11(15-16-12)13-7-10(14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
WJPGASFCTWFWSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1N=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
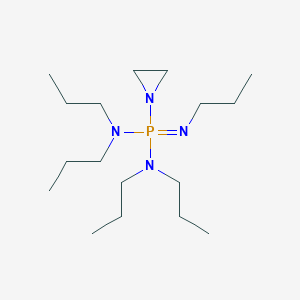
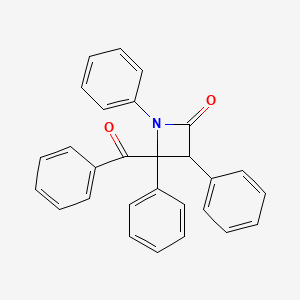
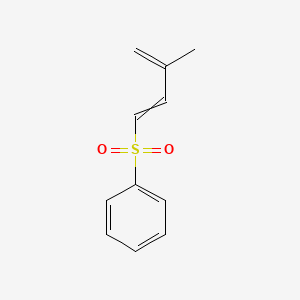
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)

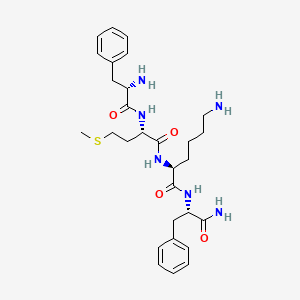
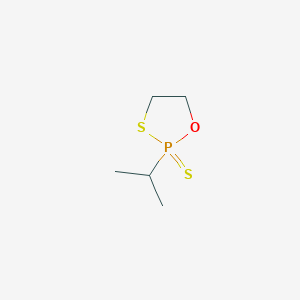

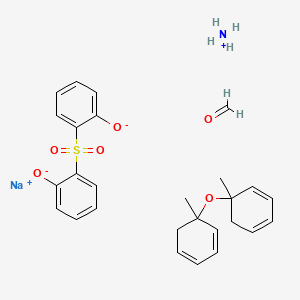
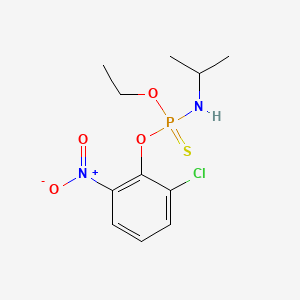
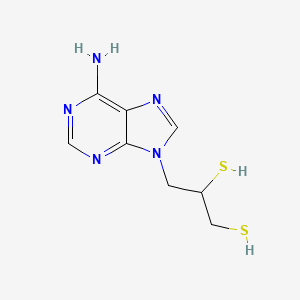
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
